molecular formula C6H5BrN2O B1331318 5-Bromopyridine-2-carboxamide CAS No. 90145-48-5

5-Bromopyridine-2-carboxamide

Cat. No. B1331318
CAS RN: 90145-48-5
M. Wt: 201.02 g/mol
InChI Key: IPWPEOLXILHOLV-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-carboxamide is a chemical compound that is part of a broader class of brominated pyridines. These compounds are of significant interest due to their utility as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and ligands for coordination chemistry. The presence of the bromine atom and the carboxamide group in the pyridine ring structure allows for further functionalization and cross-coupling reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile synthesis pathway for related compounds . Another approach includes the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry, demonstrating the stability and synthetic efficiency of brominated pyridines . Additionally, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, showcasing an environmentally friendly synthesis method that avoids the use of volatile and toxic solvents .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been determined by X-ray diffraction, providing detailed information on bond lengths and angles . Similarly, the structure of 2-amino-5-bromopyridinium 2-carboxybenzoate has been elucidated, revealing planar cations and the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions due to the presence of the reactive bromine atom. They can undergo Stille coupling reactions to produce metal-complexing molecular rods , and they can be used in the synthesis of potent opioid carfentanil through a two-step synthesis involving multicomponent reactions . The bromine atom also facilitates the preparation of ligands for complexation with lanthanide(III) cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-2-carboxamide and related compounds are influenced by their molecular structure. The presence of bromine and other substituents affects their reactivity, boiling and melting points, solubility, and stability. For instance, the electrochemical reduction behavior of 2-amino-5-bromopyridine has been studied, showing a reduction peak at -1.6 V, which is relevant for its electrocatalytic applications . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state properties of these compounds .

Scientific Research Applications

Electrocatalytic Carboxylation

A study conducted by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process was performed in an ionic liquid, resulting in the formation of 6-aminonicotinic acid with high yield and selectivity. This research demonstrates a novel method of utilizing 5-bromopyridine derivatives in electrochemical applications (Feng et al., 2010).

Kinase Inhibitor Development

Lombardo et al. (2004) identified a series of substituted 2-(aminopyridyl) thiazole-5-carboxamides, which includes derivatives of 5-bromopyridine-2-carboxamide, as potent Src/Abl kinase inhibitors. These compounds exhibited significant antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).

Synthesis Optimization

Fray et al. (2010) described the optimization of a synthesis process involving 6-amino-5-bromo-2-picoline, a related compound to 5-bromopyridine-2-carboxamide. This study focused on improving the yield and reproducibility of key synthesis steps for a sodium channel modulator (Fray et al., 2010).

Radioligand Imaging

Research by Gao et al. (2016) involved synthesizing MK-1064, a compound derived from 5-bromopyridine-2-carboxamide, for use in PET radioligand imaging of orexin-2 receptors. This demonstrates the application of 5-bromopyridine derivatives in advanced imaging techniques (Gao et al., 2016).

Antibacterial Agents

A study by Mane et al. (2018) synthesized 5-bromoindole-2-carboxamides, related to 5-bromopyridine-2-carboxamide, and evaluated their antibacterial activity. This research highlights the potential of such compounds in developing new antibacterial agents (Mane et al., 2018).

Safety And Hazards

5-Bromopyridine-2-carboxamide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 5-Bromopyridine-2-carboxamide are not available, bromopyridines, in general, are valuable building blocks in organic synthesis and are used in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Therefore, the development of efficient and selective methods for the synthesis of bromopyridines, including 5-Bromopyridine-2-carboxamide, remains an active area of research .

properties

IUPAC Name

5-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPEOLXILHOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352742
Record name 5-Bromopyridine-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-2-carboxamide

CAS RN

90145-48-5
Record name 5-Bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyridine-2-carboxamide
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl (4aR,7aR)-7a-(5-(5-bromopicolinamido)-2-fluorophenyl)-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3]thiazin-2-ylcarbamate (12 mg) in dichloromethane (0.43 mL) was added TFA (67 μL) and the reaction mixture was stirred at rt for 2 h. The reaction mixture was subjected directly to preparative TLC eluting with 90% CH2Cl2/9% MeOH/1% NH4OH to give N-(3- (4aS,7aS)-2-amino-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-bromopicolinamide as a white foam (10 mg). 1H NMR (500 MHz, CDCl3) δ 9.89 (1H, s), 8.70 (1H, d, J=2.0 Hz), 8.20 (1H, d, J=8.5 Hz), 8.06 (1H, dd, J=2.0, 8.06 Hz), 8.0 (1H, m), 7.75 (1H, m), 7.09 (1H, m), 4.13 (2H, m), 3.22 (1H, m), 3.02 (1H, m), 2.89 (1H, m), and 2.22 (2H, q, J=7.5 Hz). MS: 453.3 (M+H)+. Retention time: 22.49 chiralcel OJ-H 4.6×100 mm, flow rate: 2 mL/min) eluting with 30% B (A: 0.1% Et2NH/Heptane; B: ethanol); Retention time: 12.54 chiralcel OD-H 4.6×100 mm, flow rate: 2 mL/min) eluting with 30% B (A: 0.1% Et2NH/Heptane; B: ethanol).
Name
tert-butyl (4aR,7aR)-7a-(5-(5-bromopicolinamido)-2-fluorophenyl)-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3]thiazin-2-ylcarbamate
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
67 μL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PW Ondachi, AH Castro, CW Luetje… - ACS chemical …, 2016 - ACS Publications
In this study, we report the synthesis, nAChR in vitro and in vivo pharmacological properties of 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues (5, 6a,b, and 7a,b), which …
Number of citations: 7 pubs.acs.org
S Kovackova, L Chang, E Bekerman… - Journal of medicinal …, 2015 - ACS Publications
… were dried and evaporated in vacuo, yielding a mixture of two compounds, ie, 3-amino-5-bromopyridine-2-carbonitrile (major compound) and 3-amino-5-bromopyridine-2-carboxamide (…
Number of citations: 55 pubs.acs.org

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